molecular formula C26H22F3N3O3S B11465681 methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate

methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate

Cat. No.: B11465681
M. Wt: 513.5 g/mol
InChI Key: IXTOQZLXRYRVQP-UHFFFAOYSA-N
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Description

Methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate is a complex organic compound that features a benzimidazole core, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator.

    Thioether Formation: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol under basic conditions.

    Acetylation and Amidation: The acetyl group is introduced through acetylation, followed by amidation with an appropriate amine.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the benzoate ester, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole or benzoate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural nucleotides, allowing it to bind to and inhibit enzymes involved in DNA replication or repair . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[({[1-benzyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)amino]methyl}benzoate is unique due to the combination of a benzimidazole core, a trifluoromethyl group, and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22F3N3O3S

Molecular Weight

513.5 g/mol

IUPAC Name

methyl 3-[[[2-[1-benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]methyl]benzoate

InChI

InChI=1S/C26H22F3N3O3S/c1-35-24(34)19-9-5-8-18(12-19)14-30-23(33)16-36-25-31-21-13-20(26(27,28)29)10-11-22(21)32(25)15-17-6-3-2-4-7-17/h2-13H,14-16H2,1H3,(H,30,33)

InChI Key

IXTOQZLXRYRVQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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